molecular formula C12H14N2S B13936486 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione CAS No. 59343-51-0

1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione

Cat. No.: B13936486
CAS No.: 59343-51-0
M. Wt: 218.32 g/mol
InChI Key: TUACRFZFHVSGKF-UHFFFAOYSA-N
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Description

1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione (hereafter referred to as Compound II) is a sulfur-containing derivative of the anthelmintic drug praziquantel (PZQ). Structurally, it replaces the 4-carbonyl group of PZQ with a thione (-C=S) moiety (Fig. 1). This modification was designed to explore structure-activity relationships (SAR) and enhance physicochemical or pharmacokinetic properties . Compound II has demonstrated promising antischistosomal activity (approximately 70% of PZQ’s efficacy in mice models) while maintaining tolerable toxicity profiles in liver and kidney function tests . Its synthesis involves heterocyclization reactions using carbon disulfide, as described in studies by Fisyuk and Mukanov .

Properties

CAS No.

59343-51-0

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinoline-4-thione

InChI

InChI=1S/C12H14N2S/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2

InChI Key

TUACRFZFHVSGKF-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CNCC2=S)C3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The key precursor, 1-aminomethyl-1,2,3,4-tetrahydroisoquinoline , can be prepared by established methods such as those described in the Journal of the American Chemical Society (Vol. 71, p. 3405, 1949). This precursor undergoes cyclization under acidic or formaldehyde/formic acid conditions to form the hexahydro-pyrazino[2,1-a]isoquinoline framework.

  • Example: Heating 1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline with formaldehyde and formic acid at 100 °C for 3 hours yields 2-methyl derivatives, demonstrating the cyclization and functionalization steps.

Functional Group Modifications and Derivatizations

The pyrazinoisoquinoline core allows diverse chemical modifications, which are often part of the preparation process or subsequent derivatization:

Example No. Reagents/Conditions Product/Transformation Yield & Remarks
2 35% formaldehyde + formic acid, 100 °C 2-methyl derivative of 1,2,3,6,7,11b-hexahydro-pyrazinoisoquinoline 33 g, purified by distillation
3 Ethylene oxide in benzene, 24 h, room temp 2-(β-hydroxyethyl) derivative, hydrochloride salt 10.2 g, m.p. 240-241 °C
4 Acetic anhydride in pyridine, overnight 2-acetyl derivative, hydrochloride salt 21 g, m.p. 280 °C
5 Lithium aluminum hydride reduction 2-ethyl derivative, dihydrochloride salt 14 g, m.p. 288-290 °C
6 3,4,5-trimethoxy-benzoyl chloride in chloroform Benzoyl derivative Isolated after work-up
9 n-Propyl bromide, 2 days + heating 2-n-propyl derivative 8 g isolated, m.p. 267 °C

Alternative Synthetic Approaches

  • Allylation, cyanation, and acylation reactions have been reported to modify the pyrazinoisoquinoline core, often preceding or following the formation of the hexahydro ring system.
  • Hydrogenation of propargyl derivatives on palladium catalysts in aqueous ethanol can yield the saturated hexahydro derivatives.
  • Preparation of physiologically compatible salts (acid addition or quaternary ammonium salts) is common for improving solubility and stability.

Data Table Summarizing Key Preparation Examples

Step/Example Starting Material Reagents/Conditions Product Yield/Physical Data
Example 2 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline 35% formaldehyde + formic acid, 100 °C, 3 h 2-methyl derivative 33 g, B.P. distillation; m.p. 293 °C
Example 3 Same as above Ethylene oxide, benzene, 24 h 2-(β-hydroxyethyl) derivative, dihydrochloride 10.2 g, m.p. 240-241 °C
Example 4 Same as above Acetic anhydride, pyridine, overnight 2-acetyl derivative, hydrochloride salt 21 g, m.p. 280 °C
Example 5 2-acetyl derivative LiAlH4 reduction in ether, 6 h 2-ethyl derivative, dihydrochloride salt 14 g, m.p. 288-290 °C
Example 9 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline n-Propyl bromide, RT 2 days + heat 2 h 2-n-propyl derivative 8 g, m.p. 267 °C

Chemical Reactions Analysis

Types of Reactions

4H-Pyrazino[2,1-a]isoquinoline-4-thione, 1,2,3,6,7,11b-hexahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

4H-Pyrazino[2,1-a]isoquinoline-4-thione, 1,2,3,6,7,11b-hexahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrazino[2,1-a]isoquinoline-4-thione, 1,2,3,6,7,11b-hexahydro- involves its interaction with specific molecular targets and pathways. In the case of its antiparasitic activity, the compound is believed to disrupt the cellular processes of the parasite, leading to its death. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and interference with the parasite’s metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazino[2,1-a]isoquinoline scaffold is a versatile template for antiparasitic drug development. Below is a comparative analysis of Compound II with structurally and functionally related analogs:

Praziquantel (PZQ)

  • Structure: 2-(Cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.
  • Key Differences: Functional Group: PZQ has a 4-carbonyl group (-C=O), whereas Compound II features a 4-thione (-C=S). Activity: PZQ exhibits 90–100% efficacy against Schistosoma mansoni in mice, while Compound II achieves ~70% at equivalent doses (500 mg/kg) . Metabolism: PZQ undergoes hepatic oxidation at the cyclohexyl or pyrazinoisoquinoline moieties to form mono-oxidized metabolites (e.g., 4-OH PZQ) . Solubility: PZQ is water-insoluble but soluble in organic solvents (e.g., ethanol, chloroform) .

Pyrimido[6,1-a]isoquinoline-4-thiones

  • Structure: 1,2,3,6,7,11b-Hexahydro-4H-pyrimido[6,1-a]isoquinoline-4-thiones (e.g., compounds 73 and 75).
  • Key Differences :
    • Core Heterocycle : These compounds replace the pyrazine ring in Compound II with a pyrimidine ring.
    • Activity : Demonstrated antimicrobial (e.g., against Staphylococcus aureus) rather than antiparasitic activity .
    • Synthesis : Prepared via [5+1] heterocyclization of carbon disulfide with 1,3-diamines, a method distinct from Compound II’s synthesis .

Nicotinoyl and Dipeptide Analogues of PZQ

  • Structure: 2-Nicotinoyl PZQ: Replaces the cyclohexylcarbonyl group with a nicotinoyl moiety. Dipeptide Analog: Nα-nicotinoyl-L-aspartyl-β-(PZQ core)-L-phenylalanine methyl ester .
  • Key Differences :
    • Activity : Both analogues show reduced antischistosomal activity (~63–66% vs. PZQ’s 90%) .
    • SAR Insights : The cyclohexylcarbonyl group in PZQ is critical for binding; modifications here significantly reduce efficacy.

Praziquantel Related Compound A

  • Structure: 2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.
  • Key Differences: Substituent: Replaces the cyclohexylcarbonyl group with a benzoyl group. Role: Used as a reference impurity in PZQ quality control. No significant biological activity reported .

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Efficacy vs. PZQ Toxicity Profile
Compound II Pyrazinoisoquinoline 4-Thione, Cyclohexylcarbonyl Antischistosomal ~70% Low hepatorenal toxicity
PZQ Pyrazinoisoquinoline 4-Carbonyl, Cyclohexylcarbonyl Antischistosomal 100% Well-tolerated
Pyrimido Analogues Pyrimidoisoquinoline 4-Thione, Aryl groups Antimicrobial N/A Not reported
Nicotinoyl Analogues Pyrazinoisoquinoline Nicotinoyl substituents Antischistosomal ~63–66% Not reported
PZQ Related Compound A Pyrazinoisoquinoline Benzoyl substituent None (quality control marker) N/A Not reported

Key Research Findings

Thione vs. Carbonyl Group : The 4-thione in Compound II reduces antischistosomal activity compared to PZQ’s 4-carbonyl but retains partial efficacy, suggesting sulfur’s role in modulating target binding .

Synthetic Flexibility: The pyrazinoisoquinoline scaffold allows diverse modifications (e.g., dipeptide conjugates, aryl substitutions), though most derivatives underperform PZQ .

Biological Activity

1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H14N2S
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features a fused heterocyclic structure which contributes to its biological activity.

Antitumor Activity

Research has indicated that derivatives of hexahydro-pyrazinoisoquinoline compounds exhibit promising antitumor properties. For instance:

  • Mechanism : A study on related pyrazino[1,2-b]isoquinoline-4-ones demonstrated that these compounds can induce cell cycle arrest in the G2/M phase in human colon cancer cells (HT-29) through the degradation of key checkpoint proteins like cdc2 and Cyclin B1 . This mechanism suggests that similar derivatives may enhance the effectiveness of existing chemotherapeutics such as cisplatin.

Cytotoxicity

The cytotoxic effects of hexahydro-pyrazino[2,1-a]isoquinoline derivatives have been evaluated in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
1bHT-290.195G2/M arrest via proteasome-mediated degradation
2aMCF-70.150Induces apoptosis through mitochondrial pathways

These findings indicate that the compound's structural features significantly influence its cytotoxicity and potential for therapeutic use.

Antimicrobial Activity

Some studies have also reported antimicrobial properties associated with hexahydro-pyrazino[2,1-a]isoquinoline derivatives. For example:

  • Activity Against Bacteria : Compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Anticancer Efficacy

In a controlled study, a derivative of 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline was tested for its ability to inhibit tumor growth in vivo. The results indicated a significant reduction in tumor size compared to the control group, with an observed mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Synergistic Effects with Chemotherapeutics

A combination therapy involving hexahydro-pyrazino[2,1-a]isoquinoline derivatives and cisplatin was evaluated in vitro. The results showed enhanced cytotoxicity compared to either agent alone, highlighting the potential for developing combination therapies that leverage the unique mechanisms of these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinoline-4-thione?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic reactions. A three-component [3 + 2] cycloaddition strategy, as demonstrated for structurally similar pyrrolo[2,1-a]isoquinolines, offers high regioselectivity and yield optimization. Key steps include (1) forming the pyrazine core via condensation reactions and (2) introducing the thione group using sulfurizing agents like Lawesson’s reagent. Reaction monitoring via TLC and GC-MS is critical to track intermediates .

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrogen and carbon environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
  • Chromatography : HPLC with UV detection for purity assessment.
    Reference databases like NIST Chemistry WebBook provide comparative spectral data for validation .

Q. What solvent systems are optimal for crystallization?

  • Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact crystallization. For similar heterocycles, mixed solvents (e.g., dichloromethane/hexane or ethanol/water) are effective. Slow evaporation at 4°C enhances crystal lattice formation. Single-crystal X-ray diffraction (SCXRD) is recommended for definitive structural confirmation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict transition states and thermodynamic stability of intermediates. Software like COMSOL Multiphysics enables virtual screening of reaction conditions (temperature, catalyst loading) to minimize experimental iterations .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from dynamic processes like ring puckering. Variable-temperature NMR (VT-NMR) can identify conformational exchange. For MS anomalies, isotopic pattern analysis and tandem MS/MS fragmentation clarify structural ambiguities .

Q. How to design a factorial experiment for optimizing synthetic yield?

  • Methodological Answer : Apply a 2³ factorial design to test variables:

  • Factors : Catalyst concentration, temperature, reaction time.
  • Response : Yield (%) measured via gravimetric analysis.
    Statistical tools (e.g., ANOVA) identify significant interactions. For example, higher catalyst loading (0.1–0.3 mol%) paired with prolonged reaction times (12–24 hrs) may maximize output .

Q. What membrane technologies enhance purification of this compound?

  • Methodological Answer : Nanofiltration membranes (MWCO 300–500 Da) selectively separate the target compound from smaller byproducts. Continuous-flow systems with immobilized enzymes (e.g., lipases) improve enantiomeric purity in chiral syntheses. Monitor transmembrane pressure and flux rates to prevent fouling .

Q. How to investigate the compound’s reactivity under oxidative conditions?

  • Methodological Answer : Use electrochemical methods (cyclic voltammetry) to determine oxidation potentials. Controlled oxygen exposure in a Parr reactor at varying pressures (1–5 atm) and temperatures (25–80°C) identifies stable intermediates. GC-MS tracks degradation products .

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